4-(4-benzylpiperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Description
This compound belongs to a class of organic compounds known as piperazines, which are compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at the 1 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrimidine ring substituted with a pyrazolyl group at one position and a methyl group at another. This core structure would be further substituted with a benzylpiperazine .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds of this class can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. Piperazines are generally stable and have basic properties due to the presence of nitrogen atoms .Future Directions
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-16-21-18(14-19(22-16)25-9-5-8-20-25)24-12-10-23(11-13-24)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSMKDKWYNEQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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